REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:6]([C:7](OCC)=[O:8])[CH2:5][NH:4][C:3]1=[O:12].[NH3:13]>CO>[CH3:1][CH:2]1[CH:6]([C:7]([NH2:13])=[O:8])[CH2:5][NH:4][C:3]1=[O:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1C(NCC1C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(NCC1C(=O)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |